![molecular formula C17H20N4O2 B2486379 (6-(cyclopentyloxy)pyridin-3-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone CAS No. 2034401-00-6](/img/structure/B2486379.png)
(6-(cyclopentyloxy)pyridin-3-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-(Cyclopentyloxy)pyridin-3-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone is a complex organic compound that boasts a variety of applications across multiple scientific fields. Its unique structure, which features both a pyridine ring and a dihydropyrazolopyrazine ring, allows it to participate in a wide array of chemical reactions and make a significant impact in the areas of chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-(cyclopentyloxy)pyridin-3-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone typically involves several steps, including:
Formation of the Pyridine Ring: : A starting material such as 3-hydroxypyridine undergoes a reaction with cyclopentanol in the presence of a strong acid catalyst to form the cyclopentyloxy-substituted pyridine.
Formation of the Dihydropyrazolopyrazine Ring: : This involves a condensation reaction between a hydrazine derivative and a suitable diketone, forming the dihydropyrazolopyrazine scaffold.
Coupling Reaction: : The final step involves coupling the two parts together using a suitable coupling agent like carbonyl chloride under appropriate conditions to form the methanone linkage.
Industrial Production Methods
In industrial settings, the synthesis is often streamlined for efficiency and cost-effectiveness. This involves optimizing the reaction conditions such as temperature, pressure, solvent choice, and the use of catalysts to maximize yield and minimize waste. High-throughput screening and continuous flow techniques may be employed to further enhance production efficiency.
化学反応の分析
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the methanone group, to form carboxylate derivatives.
Reduction: : Reduction reactions can be performed on the pyridine ring to form more saturated derivatives.
Substitution: : The pyridine and dihydropyrazolopyrazine rings allow for various substitution reactions, which can be facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions Used
Oxidation: : Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: : Hydrogen gas in the presence of palladium on carbon (Pd/C) is a typical setup for reduction reactions.
Substitution: : Halogenating agents, organometallic reagents, and strong acids or bases are often employed depending on the desired substitution pattern.
Major Products Formed
Oxidation Products: : Carboxylated derivatives.
Reduction Products: : More saturated derivatives of the original compound.
Substitution Products: : Various substituted pyridines and dihydropyrazolopyrazines with potential functional groups added.
科学的研究の応用
Chemistry
The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to act as a building block in the design of new materials with specific properties.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development and biochemical studies.
Medicine
Potential applications in medicine include the development of new therapeutic agents. The compound’s structure-activity relationship is explored to design drugs that can target specific enzymes, receptors, or other molecular targets.
Industry
In the industrial sector, the compound is used in the synthesis of specialized chemicals, agrochemicals, and polymers. Its reactivity and structural attributes make it a valuable component in the development of new materials.
作用機序
The mechanism by which (6-(cyclopentyloxy)pyridin-3-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone exerts its effects is closely tied to its ability to interact with molecular targets such as enzymes and receptors. Its unique structure allows it to bind to active sites, either inhibiting or activating the target molecules. This interaction can trigger various biological pathways, leading to its observed effects in biological systems.
類似化合物との比較
Comparison with Other Similar Compounds
Similar compounds include other substituted pyridines and dihydropyrazolopyrazines, such as:
(2-(Cyclopentyloxy)pyridin-3-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone
(6-(Cyclopentyloxy)pyridin-4-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone
These compounds share structural similarities but differ in the position of substitution or the nature of the substituents. The unique combination of the cyclopentyloxy group on the pyridine ring and the dihydropyrazolopyrazine ring in (6-(cyclopentyloxy)pyridin-3-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone sets it apart, contributing to its distinct chemical and biological properties.
生物活性
The compound (6-(cyclopentyloxy)pyridin-3-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a unique structure that combines a pyridine moiety with a dihydropyrazolo framework. The cyclopentyloxy group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
- Kinase Inhibition : Many derivatives have shown potent inhibitory effects on specific kinases involved in cancer and fibrosis pathways.
- Anti-inflammatory Properties : The compound may modulate inflammatory responses through its interaction with various signaling pathways.
- Antitumor Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines.
The mechanism of action for this compound likely involves the inhibition of specific kinases. For instance, related compounds have been identified as selective inhibitors of the TGF-β type I receptor kinase (ALK5), which plays a critical role in fibrotic diseases and cancer progression. The inhibition of this pathway can lead to reduced cellular proliferation and migration in tumorigenic contexts.
Case Study 1: Kinase Inhibition
A study focusing on structurally related compounds demonstrated significant inhibition of ALK5 with an IC50 value as low as 0.013 μM. This high potency indicates that modifications to the core structure could yield even more effective inhibitors for therapeutic applications against fibrosis and cancer .
Case Study 2: Pharmacokinetic Properties
Pharmacokinetic evaluations of similar compounds showed promising oral bioavailability rates (up to 51%) and high systemic exposure levels. These findings suggest that the compound can be effectively administered orally, enhancing its potential for clinical use .
Data Tables
Biological Activity | IC50 Value (μM) | Selectivity | Notes |
---|---|---|---|
ALK5 Inhibition | 0.013 | High | Effective in reducing fibrotic responses |
DDR2 Inhibition | 2.2 | Moderate | Related compounds show varied selectivity |
Anti-inflammatory Effect | N/A | N/A | Potential modulation of cytokine release |
特性
IUPAC Name |
(6-cyclopentyloxypyridin-3-yl)-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c22-17(20-9-10-21-14(12-20)7-8-19-21)13-5-6-16(18-11-13)23-15-3-1-2-4-15/h5-8,11,15H,1-4,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPCVCLWSMYGSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=C(C=C2)C(=O)N3CCN4C(=CC=N4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。